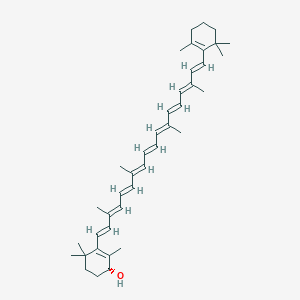
(4R)-beta-Isocryptoxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-beta-Isocryptoxanthin is a natural product found in Corbicula japonica and Corbicula sandai with data available.
Applications De Recherche Scientifique
Nutritional Benefits
Antioxidant Properties
(4R)-beta-Isocryptoxanthin exhibits significant antioxidant properties, which contribute to its role in reducing oxidative stress in the body. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage, thus playing a preventive role in chronic diseases. Research indicates that carotenoids, including this compound, can improve insulin sensitivity and lipid metabolism, making them valuable in managing conditions like non-alcoholic fatty liver disease (NAFLD) .
Provitamin A Activity
This compound is also recognized for its provitamin A activity, which means it can be converted into vitamin A in the body. This is essential for maintaining healthy vision, immune function, and skin health. The unique structure of this compound allows it to be metabolized effectively into retinal, a vital component of the visual cycle .
Health Implications
Bone Health
Studies have shown an inverse association between carotenoid intake and bone mineral density loss. Specifically, this compound may help inhibit bone resorption and promote osteoblast proliferation, suggesting a protective role against osteoporosis . The consumption of carotenoids is linked to better bone health outcomes in older adults.
Lean Body Mass Maintenance
Research indicates that low serum levels of beta-cryptoxanthin correlate with decreased lean body mass among older adults. This suggests that adequate intake of this carotenoid may support muscle maintenance and overall physical health as individuals age .
Pharmacological Applications
Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It has been found to suppress the expression of pro-inflammatory cytokines and reduce oxidative stress markers in experimental models . This property positions it as a potential therapeutic agent for inflammatory diseases.
Metabolic Health
In animal studies, this compound has shown promise in improving metabolic health by enhancing insulin sensitivity and reducing fat accumulation in the liver. These effects are mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NAFLD Model Study | Mice treated with this compound showed reduced liver fat accumulation and improved insulin sensitivity. | Suggests potential use in dietary interventions for NAFLD prevention. |
| Bone Density Study | In older adults, higher intake of carotenoids was associated with better preservation of bone mineral density over four years. | Indicates a protective role against osteoporosis through dietary carotenoid supplementation. |
| Lean Mass Study | Low serum levels of beta-cryptoxanthin linked to lower lean mass in older populations. | Highlights the importance of carotenoid intake for maintaining muscle mass with aging. |
Propriétés
Formule moléculaire |
C40H56O |
|---|---|
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
(1R)-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26,38,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t38-/m1/s1 |
Clé InChI |
JCRCKXUPYKELBT-KJXUYMICSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C([C@@H](CCC2(C)C)O)C)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |
Synonymes |
(4R)-beta-isocryptoxanthin (4S)-beta-isocryptoxanthin beta-isocryptoxanthin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















